5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzonitrile with 4-(4-pentylcyclohexyl)benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, H2SO4, Cl2, Br2, varying temperatures and solvents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural properties allow it to interact with cell membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but contains a thiophene ring instead of an oxadiazole ring.
4-(2-Hydroxy-5-methylphenyl)-2-phenyl-1(2H)-phthalazinone: Contains a phthalazinone ring and exhibits different chemical properties.
Uniqueness
5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and structural features. The presence of the oxadiazole ring imparts distinct electronic properties, making it suitable for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C26H32N2O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H32N2O/c1-3-4-5-9-20-11-13-21(14-12-20)22-15-17-23(18-16-22)25-27-26(29-28-25)24-10-7-6-8-19(24)2/h6-8,10,15-18,20-21H,3-5,9,11-14H2,1-2H3 |
InChI Key |
BUVJADTVLMAMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4C |
Origin of Product |
United States |
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